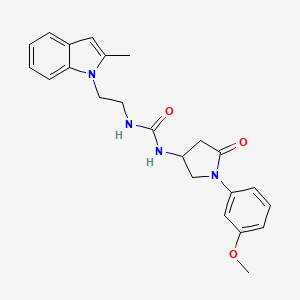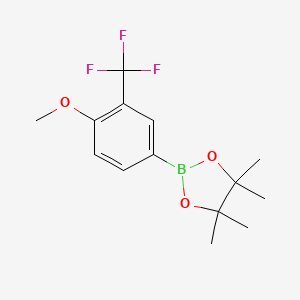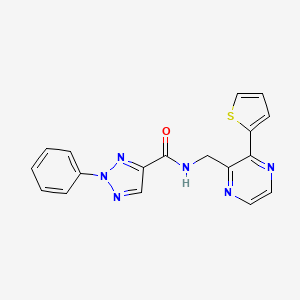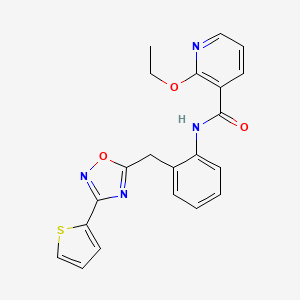
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methoxy group, a sulfonyl group, a carboxylate ester group, and a thiazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the sulfonyl group via a sulfonylation reaction, and the carboxylate ester group via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the thiazole ring would add a level of rigidity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the methoxy group could undergo nucleophilic substitution reactions, the sulfonyl group could participate in elimination reactions, and the carboxylate ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylate ester groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and characterized for their antimicrobial activities. These compounds have shown potential as better antimicrobial agents against various bacterial and fungal strains. The detailed synthesis and characterization of these compounds were confirmed by spectral methods such as IR, 1H NMR, 13C NMR, and LCMS (Patil et al., 2010).
Antimicrobial Studies
- A series of novel compounds, including ethyl 2-substituted-aminothiazole-4-carboxylate analogs, were prepared and evaluated for their antimicrobial activity. Among these, specific compounds exhibited significant antibacterial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Desai et al., 2019).
Antitumor Activity
- Ethyl 2-substituted-aminothiazole-4-carboxylate analogs were also synthesized and tested for in vitro antitumor activity against a panel of 60 human tumor cell lines. Remarkably, one of the compounds demonstrated significant activity against the RPMI-8226 leukemia cell line and exhibited a broad spectrum of activity across all tumor cell lines used in the study. This indicates the potential of such compounds in cancer therapy (El-Subbagh et al., 1999).
Bioactive Potentials
- Investigations into the bioactive potentials of secondary metabolites from mollusks led to the isolation of compounds with significant antioxidant and anti-inflammatory activities. These studies contribute to the understanding of natural product chemistry and its applications in developing therapeutic agents (Chakraborty & Joy, 2019).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-4-26-17(22)16-12(2)19-18(27-16)20-15(21)6-5-11-28(23,24)14-9-7-13(25-3)8-10-14/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHPDPGKOGNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)


![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)



![N-(6,6-Difluorospiro[2.5]octan-2-yl)prop-2-enamide](/img/structure/B2821940.png)
![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2821947.png)
![2-(benzylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2821948.png)
